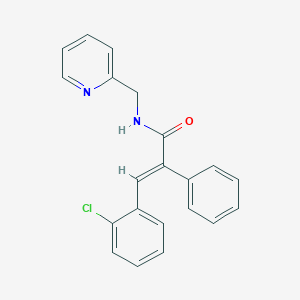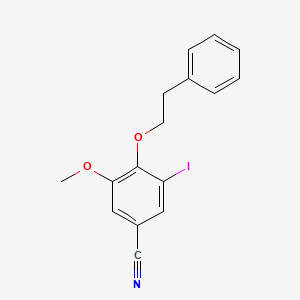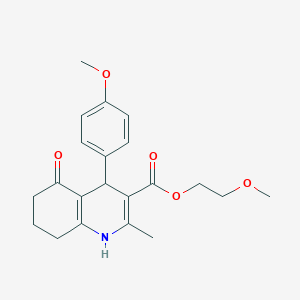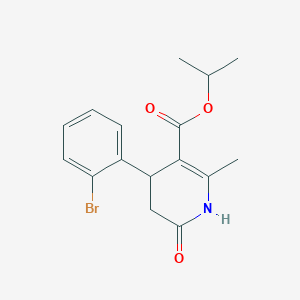
3-(2-chlorophenyl)-2-phenyl-N-(2-pyridinylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-2-phenyl-N-(2-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPCA and is a member of the acrylamide family. CPCA has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of CPCA is not fully understood. However, studies have shown that CPCA inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. CPCA also inhibits the activity of various cancer-related proteins such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
CPCA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CPCA inhibits the proliferation of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. CPCA has also been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In vivo studies have shown that CPCA exhibits anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCA has several advantages for lab experiments. It is readily available and can be synthesized using various methods. CPCA is also stable under normal laboratory conditions. However, CPCA has some limitations for lab experiments. It is highly toxic and should be handled with care. CPCA is also expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of CPCA. One direction is the development of CPCA-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of CPCA as a potential herbicide. Further research is also needed to fully understand the mechanism of action of CPCA and its effects on various biological systems. Additionally, the synthesis of CPCA derivatives with improved properties should be investigated.
Conclusion:
In conclusion, CPCA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA can be synthesized using various methods, and its mechanism of action has been studied extensively. CPCA exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of CPCA, including the development of CPCA-based drugs and the study of CPCA as a potential herbicide.
Métodos De Síntesis
CPCA can be synthesized using various methods. One of the most common methods is the reaction of 2-chlorobenzaldehyde, acetophenone, and 2-pyridinecarboxaldehyde in the presence of a base catalyst. The reaction yields CPCA as a yellow solid with a melting point of 182-185°C. Another method involves the reaction of 2-chlorobenzaldehyde, acetophenone, and 2-pyridinecarboxylic acid in the presence of a dehydrating agent. The reaction yields CPCA as a white solid with a melting point of 188-190°C.
Aplicaciones Científicas De Investigación
CPCA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CPCA has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In agriculture, CPCA has been studied for its potential use as a herbicide. In material science, CPCA has been used to synthesize various polymers and materials.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-20-12-5-4-10-17(20)14-19(16-8-2-1-3-9-16)21(25)24-15-18-11-6-7-13-23-18/h1-14H,15H2,(H,24,25)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBDMGDPKIBMCO-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-2-phenyl-N-(2-pyridylmethyl)-2-propenamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B5112328.png)

![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)


![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)




![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5112398.png)
![5-[4-(allyloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112402.png)
![3-(2-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112407.png)
